CTP Synthetase-IN-1
Description
Role of CTPS in De Novo Pyrimidine (B1678525) Biosynthesis
UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi wikipedia.org
This process is critical for maintaining the appropriate balance of pyrimidine nucleotide pools within the cell. ontosight.ai While non-dividing cells can often rely on salvage pathways that recycle nucleotides from degraded DNA and RNA, rapidly proliferating cells, such as those in developing embryos, activated lymphocytes, and cancer cells, have a high demand for de novo pyrimidine synthesis. wikipedia.orgnih.gov
Mammalian CTPS Isoforms: CTPS1 and CTPS2
In mammals, including humans, two distinct isoforms of CTP synthetase exist: CTPS1 and CTPS2. wikipedia.org These isoforms are encoded by separate genes, CTPS1 and CTPS2, respectively. nih.gov
CTPS1 and CTPS2 share a high degree of structural similarity, with approximately 75% sequence identity at the protein level in humans. wikipedia.orgpnas.org Both isoforms are homotetrameric enzymes, meaning they are composed of four identical protein subunits. wikipedia.org Each subunit contains a glutaminase (B10826351) domain, responsible for hydrolyzing glutamine, and a synthetase (or amidoligase) domain, where the conversion of UTP to CTP occurs. uniprot.org
Despite their structural similarity, CTPS1 and CTPS2 exhibit functional divergence. Studies have shown that CTPS1 is generally more efficient at promoting cell proliferation compared to CTPS2, which is attributed to its higher intrinsic enzymatic activity. nih.gov Furthermore, the two isoforms can have different responses to inhibitors and regulatory molecules. pnas.org
The expression and cellular dependency on CTPS1 and CTPS2 vary across different tissues and cell types. CTPS2 is expressed more uniformly across various tissues. pnas.orgnih.gov In contrast, CTPS1 expression is typically low in most tissues but is significantly upregulated in rapidly proliferating cells, particularly activated T and B lymphocytes. pnas.orgnih.gov
This differential expression pattern highlights their distinct physiological roles. CTPS1 is essential for the proliferation of lymphocytes during an immune response, and its deficiency can lead to severe immunodeficiency. nih.govnih.gov In many cancer cell lines, a high dependency on CTPS1 for growth has been observed, while the role of CTPS2 appears less critical. nih.govresearchgate.netbiorxiv.org This has made CTPS1 an attractive target for the development of immunosuppressive and anti-cancer therapies. pnas.orgstep-ph.com
| Feature | CTPS1 | CTPS2 |
| Primary Role | Proliferation of specific cell types, especially lymphocytes. nih.govpnas.org | General cellular CTP maintenance. pnas.org |
| Tissue Distribution | Low basal expression, high in proliferating lymphocytes. pnas.orgnih.gov | More uniform expression across tissues. pnas.orgnih.gov |
| Cellular Dependency | High in activated lymphocytes and many cancer cells. nih.govbiorxiv.orgresearchgate.net | Generally lower, but can be essential in the absence of CTPS1. nih.gov |
| Enzymatic Activity | Higher intrinsic activity. nih.gov | Lower intrinsic activity compared to CTPS1. nih.gov |
Enzymatic Mechanism and Kinetic Properties of CTPS
The catalytic activity of CTP synthetase is a complex process involving two distinct active sites and is subject to intricate allosteric regulation.
The enzymatic reaction of CTPS proceeds through a multi-step catalytic cycle:
UTP Phosphorylation: The cycle begins with the binding of ATP and UTP to the synthetase domain. ATP phosphorylates the oxygen atom at the C4 position of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate. wikipedia.orgpnas.org This step makes the C4 carbon electrophilic and susceptible to nucleophilic attack.
Glutamine Hydrolysis: Simultaneously, in the glutaminase domain, a molecule of glutamine is hydrolyzed to produce ammonia (B1221849) (NH₃) and glutamate. mdpi.com
Ammonia Tunneling: The newly generated ammonia is then transported from the glutaminase domain to the synthetase domain through an internal molecular tunnel within the enzyme structure. pnas.orgmdpi.com This channeling mechanism prevents the ammonia from diffusing into the cellular environment.
CTP Formation: In the synthetase active site, the channeled ammonia attacks the activated 4-phosphoryl-UTP intermediate, displacing the phosphate (B84403) group and forming CTP. wikipedia.orgmdpi.com
The activity of CTP synthetase is exquisitely regulated by the intracellular concentrations of several key nucleotides, ensuring a balanced supply of pyrimidines and purines. molbiolcell.orgnih.gov
ATP and UTP (Substrates): The binding of the substrates ATP and UTP is not only required for the catalytic reaction but also promotes the assembly of the enzyme from inactive dimers into active tetramers. nih.govresearchgate.net
CTP (Product and Feedback Inhibitor): The end product of the reaction, CTP, acts as a feedback inhibitor. molbiolcell.orgresearchgate.net It competes with UTP for binding at the active site, although it binds to a distinct but overlapping site. wikipedia.orgresearchgate.net This feedback inhibition prevents the overproduction of CTP and helps maintain homeostatic nucleotide levels. libretexts.org
Kinetic Parameters and Cooperativity
The catalytic activity of CTP synthetase is governed by complex kinetics and allosteric regulation, involving its substrates and products. The enzyme utilizes ATP as a phosphate donor and glutamine as a nitrogen source to convert UTP into CTP. nih.govmdpi.com
CTPS activity is regulated by the concentrations of its substrates, UTP and ATP. While the kinetics concerning ATP often follow the Michaelis-Menten model, the saturation curve for UTP frequently displays a sigmoidal shape, which is indicative of positive cooperativity. frontiersin.org This means that the binding of one UTP molecule to the enzyme increases the enzyme's affinity for subsequent UTP molecules. frontiersin.orgnih.gov This cooperative behavior is a key regulatory feature observed in CTPS from various organisms, including E. coli, Saccharomyces cerevisiae, and Toxoplasma gondii. frontiersin.org
The enzyme is also subject to allosteric regulation. GTP acts as a positive effector, stimulating the enzyme's glutaminase activity. mdpi.comelifesciences.org Conversely, the end product of the reaction, CTP, functions as a feedback inhibitor. nih.govnih.gov CTP inhibits the enzyme not by competing directly with UTP for the active site, but by binding to a distinct allosteric site. nih.gov This binding increases the positive cooperativity for UTP, effectively raising the concentration of UTP required for the enzyme to be active. nih.gov
Phosphorylation represents another layer of regulation. In yeast, phosphorylation of CTPS by protein kinases A and C can enhance its maximal velocity (Vmax), decrease its Michaelis constant (Km) for ATP, and reduce the positive cooperativity for ATP. nih.gov Furthermore, phosphorylation can diminish the inhibitory effect of CTP, making the enzyme more active. nih.gov
Table 1: Kinetic Parameters of CTP Synthetase from Various Organisms This table presents a summary of kinetic data, illustrating the variability and conserved features of CTPS across different species.
| Organism | Substrate | Km / S0.5 (µM) | Hill Coefficient (nH) | Effector | Effect |
|---|---|---|---|---|---|
| Toxoplasma gondii | UTP | - | >1 | GTP | Positive Effector |
| Saccharomyces cerevisiae (URA7) | UTP | - | Positive Cooperativity | CTP | Feedback Inhibition |
| Saccharomyces cerevisiae (URA8) | UTP | - | Positive Cooperativity | CTP | Feedback Inhibition |
| Lactococcus lactis | UTP | - | Positive Cooperativity | GTP | Allosteric Activator |
| Human (CTPS2) | UTP | ~25-30 | 1.0 (tetramer) | CTP | Cooperative Inhibition |
| Human (CTPS2 filament) | CTP | ~20-25 (IC50) | 8.3 | CTP | Ultrasensitive Inhibition |
Data compiled from multiple sources. frontiersin.orgnih.gov Note: Km describes the substrate concentration at half-maximal velocity for Michaelis-Menten kinetics, while S0.5 is used for sigmoidal kinetics. The Hill coefficient (nH) indicates the degree of cooperativity.
Supramolecular Organization of CTPS: Cytoophidia Formation
Beyond regulation at the level of individual enzyme kinetics, CTPS activity is also controlled through its assembly into large, filamentous supramolecular structures known as cytoophidia (from the Greek for "cellular snakes"). spandidos-publications.comnih.govcytoophidia.com This phenomenon of enzyme polymerization represents a higher order of metabolic regulation. tandfonline.com The ability of CTPS to form these structures is highly conserved across all domains of life, having been observed in bacteria, archaea, yeast, fruit flies, and human cells. nih.govcytoophidia.comdntb.gov.ua
Filamentous Assembly and Cellular Localization
Cytoophidia are membrane-less, intracellular filaments composed primarily of CTPS enzymes. nih.govnih.gov Structurally, CTPS monomers first form dimers, which then associate into a tetrameric state, the basic catalytically active unit. molbiolcell.orgmdpi.com Under specific cellular conditions, these tetramers polymerize into long filaments, which can further bundle together to form the microscopically visible cytoophidia. mdpi.com
These structures are dynamic and can be found in both the cytoplasm and the nucleus. news-medical.net Their morphology varies, appearing as straight, curved, or ring-shaped filaments. news-medical.net In human cells, for instance, nuclear cytoophidia are often straight, while those in the cytoplasm can be longer and adopt more complex shapes. news-medical.net In the bacterium Caulobacter crescentus, CTPS filaments are localized along the inner curvature of the cell and are involved in maintaining the cell's shape. cytoophidia.com
The assembly and disassembly of cytoophidia are tightly regulated and sensitive to the cell's metabolic state and environmental conditions. news-medical.netresearchgate.net
Functional Implications of Cytoophidium Formation on CTPS Activity
A primary function of cytoophidium formation is the regulation of CTPS activity. cytoophidia.comtandfonline.com The consensus from numerous studies is that polymerization generally serves to inhibit or downregulate enzyme activity. nih.govtandfonline.com By sequestering CTPS into these large assemblies, the cell can effectively create a reserve of inactive or dormant enzyme. elifesciences.orgnih.gov
The product of the enzymatic reaction, CTP, has been shown to induce the polymerization of CTPS, while the substrates, UTP and ATP, tend to promote filament disassembly. elifesciences.orgnih.gov This creates a direct feedback loop: when CTP levels are high, the enzyme is encouraged to polymerize and become inactive, thus halting further CTP production. nih.gov Conversely, when CTP is low and substrate levels are high, the filaments disassemble, releasing active CTPS tetramers to synthesize more CTP. elifesciences.org Cryo-electron microscopy studies suggest that the polymerized state sterically hinders a conformational change necessary for catalysis, thus explaining the mechanism of inhibition. elifesciences.orgnih.gov This polymerization-based regulation allows for an ultrasensitive, switch-like response to changes in metabolite concentrations, with a degree of cooperativity that can far exceed that of an individual tetramer. nih.govebi.ac.uk
Cytoophidia play a critical role in helping cells maintain metabolic homeostasis and adapt to changing environmental conditions. nih.govresearchgate.net They are considered metabolic stabilizers, acting as a buffer system in response to environmental fluctuations. spandidos-publications.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2338811-71-3 |
|---|---|
Molecular Formula |
C20H19F3N6O3S2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
2-[2-(cyclopropylsulfonylamino)-1,3-thiazol-4-yl]-2-methyl-N-[5-[6-(trifluoromethyl)pyrazin-2-yl]-2-pyridinyl]propanamide |
InChI |
InChI=1S/C20H19F3N6O3S2/c1-19(2,15-10-33-18(27-15)29-34(31,32)12-4-5-12)17(30)28-16-6-3-11(7-25-16)13-8-24-9-14(26-13)20(21,22)23/h3,6-10,12H,4-5H2,1-2H3,(H,27,29)(H,25,28,30) |
InChI Key |
CZIDGRDZSFIUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CSC(=N1)NS(=O)(=O)C2CC2)C(=O)NC3=NC=C(C=C3)C4=CN=CC(=N4)C(F)(F)F |
Origin of Product |
United States |
Ctps1 As a Therapeutic Target in Pathological States
Essential Role of CTPS1 in Proliferative Cell Biology
CTPS1 is fundamental for the de novo synthesis of cytidine (B196190) triphosphate (CTP), a nucleotide essential for the creation of DNA and RNA. While a salvage pathway for CTP production exists, rapidly proliferating cells are heavily reliant on the de novo pathway, making CTPS1 a critical enzyme for their survival and expansion.
The activation and subsequent proliferation of lymphocytes are cornerstone events in a functioning immune response. Upon encountering an antigen, T and B cells undergo rapid division to mount an effective defense. This intense proliferation creates a high demand for nucleotides. Research has unequivocally demonstrated that CTPS1 is essential for this process. nih.govnih.govresearchgate.net Studies have shown that while resting T cells have low levels of CTPS1, its expression is rapidly upregulated following T-cell receptor activation. nih.govresearchgate.net
A loss-of-function mutation in the CTPS1 gene in humans leads to a severe immunodeficiency characterized by the inability of T and B cells to proliferate effectively in response to antigen receptor stimulation. nih.govresearchgate.net This highlights the non-redundant and critical role of CTPS1 in lymphocyte proliferation. step-ph.com Consequently, the targeted inhibition of CTPS1 is being explored as a strategy to specifically dampen pathological lymphocyte activation in autoimmune and inflammatory conditions. nih.govanr.fr
The uncontrolled proliferation of cancer cells necessitates a constant and abundant supply of nucleotides for DNA replication and RNA synthesis. Many types of cancer cells exhibit an "addiction" to the de novo pyrimidine (B1678525) synthesis pathway, making enzymes like CTPS1 attractive targets for anti-cancer therapies. step-ph.com
Studies have shown that CTPS1 is the primary contributor to cell proliferation compared to its isoform, CTPS2. researchgate.netnih.gov Analysis of over 1,000 cancer cell lines has confirmed that cell growth is highly dependent on CTPS1. researchgate.netnih.gov The inhibition of CTPS1 has been shown to induce apoptosis and block tumor growth in various cancer models, including those of hematological and solid tumors. springernature.comresearchgate.net
CTPS1 Dysregulation in Disease Contexts
The dysregulation of CTPS1 expression and activity is implicated in a variety of diseases, ranging from cancer to autoimmune disorders and viral infections.
In solid tumors such as colorectal cancer, CTPS1 promotes tumor proliferation and metastasis. tandfonline.com Research has also linked CTPS1 to the progression of ovarian, pancreatic, and breast cancers. tandfonline.com Notably, cancers with an overexpression of the MYC oncogene, which drives cell proliferation, appear to be particularly vulnerable to CTPS1 inhibition. nih.govbiorxiv.orgbiorxiv.org The combined inhibition of CTPS1 and other proteins involved in the DNA damage response, such as ATR, has shown synthetic lethality in MYC-overexpressing cancer cells. nih.gov
Given the essential role of CTPS1 in lymphocyte proliferation, its inhibition presents a promising therapeutic strategy for autoimmune and inflammatory diseases. anr.frpatsnap.com These conditions are driven by the aberrant activation and proliferation of immune cells that attack the body's own tissues. By selectively targeting CTPS1, it may be possible to dampen the pathological immune response while potentially having a lesser impact on other cell types that can rely on CTPS2. researchgate.netnimbustx.com This selective approach could offer a more targeted and potentially safer alternative to broad-spectrum immunosuppressants. patsnap.com
Viruses are obligate intracellular parasites that hijack the host cell's machinery for their own replication, including the machinery for nucleotide synthesis. Several viruses have been shown to exploit CTPS1 to fuel their replication. For instance, the Epstein-Barr virus (EBV) has been shown to require both CTPS1 and CTPS2 for the proliferation of infected B-cells. researchgate.net
More recently, research has highlighted the critical role of CTPS1 in SARS-CoV-2 infection. The virus appears to activate CTPS1 to both promote CTP synthesis for its own replication and to suppress the host's innate immune response by dampening interferon induction. scienceopen.comasm.orgasm.orgnih.govresearchgate.net Small-molecule inhibitors of CTPS1 have been shown to impede SARS-CoV-2 replication and pathogenesis in preclinical models, suggesting that targeting this host enzyme could be a viable antiviral strategy. scienceopen.comasm.orgnih.gov
Vascular Remodeling Disorders
Vascular remodeling, a process involving alterations in the structure of blood vessel walls, is a key pathological feature of numerous cardiovascular diseases, including restenosis following angioplasty, atherosclerosis, and pulmonary hypertension. A central event in this process is the phenotypic switching of vascular smooth muscle cells (VSMCs) from a quiescent, contractile state to a proliferative, synthetic state. This switch leads to excessive proliferation of VSMCs and the formation of a neointima, a new layer of tissue within the artery that can narrow the vessel lumen and impede blood flow. Recent research has identified CTP Synthetase 1 (CTPS1), a rate-limiting enzyme in the de novo synthesis of the nucleotide CTP, as a promising therapeutic target for mitigating these pathological changes. nih.govresearchgate.net
Studies have demonstrated that CTPS1 is significantly upregulated in proliferative VSMCs, both in cell culture models stimulated with growth factors like platelet-derived growth factor-BB (PDGF-BB) and in the neointimal lesions of animal models of vascular injury. nih.gov Specifically, the expression of CTPS1, but not its isoform CTPS2, is markedly increased in VSMCs in response to mitogenic stimuli. nih.gov This upregulation of CTPS1 appears to be essential for the proliferation of these cells.
The therapeutic potential of targeting CTPS1 in vascular remodeling disorders lies in its differential role in VSMCs compared to endothelial cells (ECs). While inhibition of CTPS1 effectively suppresses VSMC proliferation and neointima formation, it has a surprisingly minimal effect on the proliferation of ECs. nih.govahajournals.org This is a critical advantage, as the preservation of the endothelial layer is crucial for healthy vascular function and repair, and damage to this layer by other anti-proliferative agents can increase the risk of thrombosis. googleapis.com
The mechanism behind this selective effect is attributed to the ability of ECs, but not VSMCs, to utilize a salvage pathway for CTP synthesis when the de novo pathway is blocked. nih.gov When CTPS1 is inhibited, ECs can upregulate salvage pathway enzymes, such as nucleoside-diphosphate kinase A and B, which allows them to synthesize CTP from extracellular cytidine and maintain their proliferative capacity. nih.govnih.gov This differential metabolic capability provides a therapeutic window for selectively inhibiting the pathological proliferation of VSMCs without compromising the essential process of re-endothelialization. nih.govahajournals.org
In animal models of vascular injury, such as rat carotid artery balloon injury and mouse wire injury models, the administration of a CTPS1 inhibitor, cyclopentenyl cytosine (CPEC), or the use of CTPS1-specific short hairpin RNA (shRNA) has been shown to significantly reduce neointima formation. nih.govnih.gov These interventions not only curtailed the proliferative response of VSMCs but also supported the sustained re-endothelialization of the injured vessel, highlighting the potential of CTPS1 inhibition as an effective strategy for vascular repair. nih.gov
While the most detailed research has focused on neointima formation after vascular injury, the fundamental role of VSMC proliferation in other vascular remodeling disorders suggests that CTPS1 could be a viable target in conditions like atherosclerosis and pulmonary hypertension, where similar cellular processes are at play. researchgate.netgoogleapis.com
A summary of key research findings on the inhibition of CTPS1 in the context of vascular remodeling is presented in the table below.
| Model System | Intervention | Key Findings | Reference |
| Cultured Rat Aortic Smooth Muscle Cells | PDGF-BB stimulation | Upregulation of CTPS1 mRNA and protein expression. | nih.gov |
| Cultured Rat Aortic Smooth Muscle Cells | Cyclopentenyl cytosine (CPEC) | Dose-dependent suppression of VSMC proliferation; reduced expression of proliferating cell nuclear antigen (PCNA). | nih.gov |
| Cultured Rat Aortic Smooth Muscle Cells | CTPS1 shRNA | Effective suppression of PDGF-BB-induced VSMC proliferation. | nih.gov |
| Rat Carotid Artery Balloon Injury Model | CPEC administration (via mini-osmotic pumps) | Significant reduction in neointima formation 14 days after injury. | nih.gov |
| Rat Carotid Artery Balloon Injury Model | Adenovirus-mediated CTPS1 shRNA | Dramatic blockage of neointima formation and PCNA expression in neointimal VSMCs. | nih.gov |
| Mouse Wire Injury Model | CPEC treatment | Sustained re-endothelialization of the injured artery. | nih.gov |
| Cultured Endothelial Cells | CPEC treatment | Less sensitive to inhibition compared to VSMCs; proliferation restored with extracellular cytidine. | nih.gov |
CTP Synthetase-IN-1 is a potent inhibitor of both human CTPS1 and CTPS2. Its inhibitory activity has been quantified, providing valuable data for its potential therapeutic application.
| Target | IC₅₀ |
| Human CTPS1 | 32 nM |
| Human CTPS2 | 18 nM |
| Rat CTPS1 | 27 nM |
| Rat CTPS2 | 23 nM |
| Mouse CTPS1 | 26 nM |
| Mouse CTPS2 | 33 nM |
Source: MedchemExpress.com. medchemexpress.com
Preclinical Efficacy and Therapeutic Potential of Ctps1 Inhibition in Disease Models
In Vitro Cellular Efficacy Studies
CTP Synthetase-IN-1 is a potent inhibitor of CTP synthetase (CTPS), a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. portico.org This pathway is essential for the production of DNA, RNA, and phospholipids, all of which are vital for cell proliferation. researchgate.netuniprot.org this compound demonstrates inhibitory activity against both human isoforms of the enzyme, CTPS1 and CTPS2, with IC50 values of 32 nM and 18 nM, respectively. medchemexpress.com The compound also shows potent inhibition of rat and mouse CTPS isoforms. medchemexpress.com Due to the high metabolic demands of rapidly dividing cells, such as cancer cells and activated lymphocytes, CTPS1 has emerged as a promising therapeutic target. wikipedia.orgpnas.org
Inhibition of Neoplastic Cell Proliferation Across Various Cancer Cell Lines
The dependence of cancer cells on de novo pyrimidine synthesis makes them particularly vulnerable to CTPS inhibition. wikipedia.org this compound and other selective CTPS1 inhibitors have demonstrated significant anti-proliferative effects across a range of hematological and solid tumor cell lines. nih.gov
Notably, hematological malignancies appear to be more sensitive to CTPS1 inhibition than solid tumors. nih.gov For instance, the selective CTPS1 inhibitor STP938 showed potent anti-proliferative activity against various human cancer cells, with T-cell malignancies being the most sensitive. nih.gov In multiple myeloma (MM) cell lines, CTPS1 inhibition has been shown to induce apoptosis and block tumor growth. springernature.com Knockdown of CTPS1 in MM cells resulted in a failure to proliferate and subsequent apoptosis, highlighting the critical role of this enzyme in MM cell survival. springernature.com
Furthermore, in models of aggressive mantle cell lymphoma (MCL), the selective CTPS1 inhibitor STP-B effectively inhibited proliferation. nih.gov High CTPS1 expression in MCL has been associated with poor patient outcomes, making it an attractive therapeutic target. nih.gov Similarly, in MYC-driven medulloblastoma, targeting CTPS1 has been identified as a significant vulnerability, leading to decreased tumor cell proliferation. biorxiv.orgbiorxiv.org
The anti-proliferative activity of a CTPS1 inhibitor in various cancer cell lines is summarized in the table below.
| Cell Line Type | Specific Cell Line(s) | Observed Effect | Reference |
| T-cell Malignancies | Jurkat, MOLT-4 | Concentration-dependent induction of cell death | nih.gov |
| Multiple Myeloma | Various MM cell lines | Inhibition of proliferation, induction of apoptosis | springernature.com |
| Mantle Cell Lymphoma | Various MCL cell lines | Inhibition of proliferation | nih.gov |
| MYC-driven Medulloblastoma | Patient-derived xenografts | Decreased tumor cell proliferation | biorxiv.orgbiorxiv.org |
| Colorectal Cancer | Caco-2, LoVo | Inhibition of CTP synthesis | asm.org |
Modulation of Lymphocyte Activation and Proliferation
CTPS1 plays a central and non-redundant role in the proliferation of lymphocytes. nih.govnih.gov While resting T cells express low levels of CTPS1, its expression is rapidly upregulated upon T-cell receptor (TCR) activation to meet the increased demand for CTP required for DNA and RNA synthesis during clonal expansion. researchgate.netnih.gov This makes CTPS1 a key regulator of the immune response.
Studies on CTPS1-deficient individuals have revealed a life-threatening immunodeficiency characterized by the inability of activated T and B cells to proliferate in response to antigen receptor stimulation. researchgate.net This proliferative defect could be rescued by the addition of exogenous CTP or its precursor, cytidine (B196190), confirming the essential role of CTPS1 in lymphocyte proliferation. researchgate.netnih.gov
Pharmacological inhibition of CTPS1 mirrors these genetic findings. Selective CTPS1 inhibitors have been shown to inhibit the proliferation of cultured lymphocytes, including Jurkat cells and primary human and mouse T cells. pnas.org This inhibition can be reversed by the addition of exogenous cytidine, demonstrating the specific on-target effect of these inhibitors. pnas.org
Induction of Programmed Cell Death (Apoptosis)
Inhibition of CTPS1 not only halts cell proliferation but also actively induces programmed cell death, or apoptosis, in various cancer cell models. In multiple myeloma cell lines, both the genetic knockout of CTPS1 and treatment with a selective inhibitor led to the induction of apoptosis. springernature.com Similarly, in human neoplastic T-cell lines such as Jurkat and MOLT-4, exposure to the CTPS1 inhibitor STP938 resulted in a concentration-dependent increase in cell death. nih.gov
The mechanism underlying this apoptosis induction is linked to the cellular stress caused by nucleotide depletion. Inhibition of CTPS1 leads to an S-phase arrest in the cell cycle and activation of the DNA damage response (DDR) pathway. springernature.comresearchgate.net This sustained cell cycle arrest and accumulation of DNA damage ultimately trigger the apoptotic cascade. springernature.comresearchgate.net For example, in mantle cell lymphoma, CTPS1 inhibition led to the reduced translation of the anti-apoptotic protein MCL1, further sensitizing the cells to apoptosis. researchgate.net
Effects on Intracellular Nucleotide Pools and Metabolic Flux
As the rate-limiting enzyme in the de novo synthesis of CTP, inhibition of CTPS1 directly impacts intracellular nucleotide pools. uniprot.orgnih.gov Treatment with CTPS1 inhibitors leads to a depletion of the intracellular CTP pool. asm.org
Isotope tracing studies using [amide-15N]glutamine have demonstrated that CTPS1 inhibitors can effectively block CTP synthesis in cancer cells. asm.org For instance, in colorectal cancer cells, a CTPS1 inhibitor potently diminished the intracellular concentration of [amide-15N]CTP and [amide-15N]CDP in a dose-dependent manner. asm.org This depletion of CTP disrupts the balance of nucleotide pools, which is crucial for cellular processes like DNA and RNA synthesis. asm.orgfrontiersin.org
Synergy of CTPS1 Inhibition with Other Targeted Therapies
The induction of cellular stress by CTPS1 inhibition provides a strong rationale for combination therapies. Researchers have explored the synergistic effects of CTPS1 inhibitors with other targeted agents, particularly those involved in the DNA damage response (DDR) and apoptosis pathways.
In multiple myeloma, CTPS1 inhibition showed synergistic activity with inhibitors of key DDR pathway components such as ATR, CHEK1, or WEE1. researchgate.net Similarly, in aggressive mantle cell lymphoma, inhibiting CTPS1 induced synergistic cell death when combined with the BCL2 inhibitor venetoclax (B612062). nih.govresearchgate.net This synergy is thought to arise from the dual pressure of nucleotide depletion-induced stress and the direct promotion of apoptosis by the BCL2 inhibitor. researchgate.net
In MYC-driven medulloblastoma, combining CTPS1 inhibition with CHK1/2 inhibition also demonstrated potent synergy, leading to increased apoptosis and DNA damage. biorxiv.org This suggests that targeting both de novo pyrimidine synthesis and the ATR-CHK1 replication stress response pathway could be a promising therapeutic strategy for these aggressive tumors. biorxiv.org
In Vivo Efficacy in Animal Models (Non-human)
The preclinical efficacy of targeting CTPS1 has been validated in various non-human animal models of disease.
In a mouse model of T-cell neoplasia using subcutaneously transplanted human Jurkat cells, the selective CTPS1 inhibitor STP938 demonstrated dose-dependent inhibition of tumor growth. nih.gov Similarly, in a xenograft model of multiple myeloma, a selective CTPS1 inhibitor was able to block tumor growth. springernature.com
Furthermore, in a mouse model of mantle cell lymphoma, the combination of a CTPS1 inhibitor with the BCL2 inhibitor venetoclax showed synergistic anti-tumor activity. nih.gov In a mouse collagen-induced arthritis (CIA) model, a model for autoimmune disease, oral administration of this compound resulted in significant improvements in disease severity indicators. medchemexpress.commedchemexpress.com
These in vivo studies provide strong evidence for the therapeutic potential of CTPS1 inhibition in both cancer and inflammatory diseases.
| Animal Model | Disease | Compound | Observed Effect | Reference |
| Immunodeficient Mice | T-cell Neoplasia (Jurkat cell xenograft) | STP938 | Dose-dependent inhibition of tumor growth | nih.gov |
| Mice | Multiple Myeloma (xenograft) | Selective CTPS1 inhibitor | Blocked tumor growth | springernature.com |
| Mice | Mantle Cell Lymphoma | STP-B and Venetoclax | Synergistic anti-tumor activity | nih.gov |
| Mice | Collagen-Induced Arthritis | This compound | Improvements in disease severity | medchemexpress.commedchemexpress.com |
| Athymic Nude Mice | MYC-driven Medulloblastoma (xenograft) | JHU083 and CHK1 inhibitor | Potent synergy in disease control | biorxiv.org |
Anti-Inflammatory and Immunomodulatory Effects in Autoimmune Models (e.g., Collagen-Induced Arthritis, Experimental Autoimmune Encephalomyelitis)
The essential role of CTPS1 in lymphocyte proliferation makes it an attractive target for autoimmune and inflammatory diseases characterized by aberrant immune cell activity. researchgate.netaai.orgoup.com Preclinical studies have validated this approach in multiple models.
In a mouse model of collagen-induced arthritis (CIA), a condition that mimics human rheumatoid arthritis, treatment with this compound resulted in significant pharmacological responses and improvements in disease severity indicators. medchemexpress.commedchemexpress.com Similarly, the selective CTPS1 inhibitor STP938 markedly reduced disease severity in the CIA model in a dose-dependent manner, as assessed by both clinical and histopathological measures. bmj.com Another potent, orally bioavailable CTPS1 inhibitor, NTX-871, also demonstrated significant efficacy, improving disease phenotypes in models of both collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. researchgate.netaai.orgoup.com
Further research has shown that treatment with a CTPS1 inhibitor can rescue Foxp3-deficient mice from fatal systemic autoimmunity and lessen the severity of EAE. nih.govresearchgate.net These findings underscore the potential of CTPS1 inhibition to specifically dampen the pathological proliferation of T and B lymphocytes that drives autoimmune diseases. bmj.com
Table 1: Efficacy of CTPS1 Inhibitors in Preclinical Autoimmune Models
| Compound | Model | Key Findings | Reference(s) |
|---|---|---|---|
| This compound | Collagen-Induced Arthritis (CIA) | Showed significant pharmacological responses; improved disease severity indicators. | medchemexpress.com, medchemexpress.com |
| STP938 | Collagen-Induced Arthritis (CIA) | Significantly reduced disease severity in a dose-dependent manner based on clinical and histopathological readouts. | bmj.com |
| NTX-871 | Collagen-Induced Arthritis (CIA), Experimental Autoimmune Encephalomyelitis (EAE) | Significantly improved disease phenotypes. | researchgate.net, aai.org, oup.com |
| Generic CTPS1 Inhibitor | Experimental Autoimmune Encephalomyelitis (EAE), Foxp3-deficient mice | Reduced severity of EAE; rescued mice from fatal systemic autoimmunity. | nih.gov, researchgate.net |
Anti-Tumor Activity in Xenograft and Syngeneic Cancer Models (e.g., Lymphoma, Medulloblastoma, Prostate Cancer)
Many hematological malignancies and solid tumors exhibit a dependency on de novo nucleotide synthesis to sustain their high proliferation rates, making CTPS1 a compelling target for cancer therapy. researchgate.nethaematologica.orguniversiteitleiden.nl
Lymphoma: Preclinical studies have consistently shown the anti-tumor effects of CTPS1 inhibitors in lymphoma models. STP938, a first-in-class oral CTPS1 inhibitor, inhibited tumor growth in in-vivo models of hematological malignancies and induced apoptosis in cancer cells at nanomolar concentrations. ascopubs.orgasco.org In murine xenograft models using T-cell lymphoma and leukemia cell lines, STP938 reduced or completely ablated tumor growth. researchgate.net Another inhibitor, STP-B, proved highly effective at nanomolar concentrations in both in vitro and in vivo models of aggressive mantle cell lymphoma (MCL), including a Z138 xenograft model, irrespective of high-risk features like TP53 mutation or resistance to other therapies. haematologica.orgnih.gov
Medulloblastoma: In models of MYC-amplified Group 3 medulloblastoma, inhibiting CTPS1 was found to limit the pool of CTP available for replication. biorxiv.org This action leads to replication stress and arrests the cell cycle and proliferation. The combination of a CTPS1 inhibitor with an inhibitor of the replication stress pathway resulted in significant DNA damage and apoptosis in tumor cells, as demonstrated in mouse xenograft experiments. biorxiv.org
Prostate Cancer: Research has identified CTPS1 as a metabolic vulnerability in prostate cancer, particularly when treated with supraphysiological androgen (SPA). aacrjournals.org In LNCaP prostate cancer cells treated with SPA, the addition of the CTPS1 inhibitor STP-B significantly increased cell death both in vitro and in vivo. aacrjournals.org This suggests that combining CTPS1 inhibition with androgen therapy could be a potent strategy for prostate cancer. aacrjournals.org
Table 2: Anti-Tumor Activity of CTPS1 Inhibitors in Preclinical Cancer Models
| Compound | Cancer Model | Model Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| STP938 | T-Cell Lymphoma, Leukemia | Murine Xenograft | Reduced or ablated tumor growth. | researchgate.net |
| STP-B | Mantle Cell Lymphoma (Z138) | Xenograft | Highly effective at nanomolar concentrations; reduced tumor viability. | haematologica.org, nih.gov |
| Generic CTPS1 Inhibitor | MYC-amplified Group 3 Medulloblastoma | Mouse Xenograft | Induced apoptosis when combined with replication stress pathway inhibitors. | biorxiv.org |
| STP-B | Prostate Cancer (LNCaP) | In vitro & in vivo | Increased cell death in combination with supraphysiological androgen. | aacrjournals.org |
Antiviral Effects in Viral Infection Models (e.g., SARS-CoV-2)
Recent research has uncovered a novel role for CTPS1 in viral pathogenesis, particularly for SARS-CoV-2. The virus appears to hijack the host cell's CTPS1 to both fuel the synthesis of nucleotides required for its own replication and simultaneously suppress the host's innate immune response. asm.orgnih.govwikipedia.org SARS-CoV-2 proteins can activate CTPS1, which not only promotes CTP synthesis but also deamidates interferon regulatory factor 3 (IRF3), a key step that mutes the induction of antiviral interferons (IFN). asm.orgnih.govresearchgate.net
This dual mechanism makes CTPS1 an attractive host-directed target for antiviral therapy. Pharmacological inhibition of CTPS1 in SARS-CoV-2 infected cells effectively depletes the CTP supply while also restoring the innate immune response. asm.orgflintbox.com Small-molecule inhibitors of CTPS1 have been shown to effectively impede SARS-CoV-2 replication and pathogenesis in mouse models. researchgate.netsciety.org Furthermore, combining CTPS1 inhibitors such as CPEC or STP938 with the antiviral drug Molnupiravir (derived from NHC) results in a strong synergistic effect, diminishing SARS-CoV-2 replication in cell culture. biorxiv.org Targeting a host enzyme like CTPS1 could offer an antiviral therapy that is more resistant to viral genetic variation. asm.orgnih.gov
Impact on Pathological Vascular Remodeling
CTPS1 has also been identified as a potential therapeutic target for preventing pathological vascular remodeling, a process often driven by the excessive proliferation of smooth muscle cells (SMCs) that leads to neointima formation after vascular injury. nih.govnih.gov
Studies using rat balloon-injury and mouse wire-injury models revealed that CTPS1 expression is significantly upregulated in proliferative SMCs within the neointima. nih.govnih.govahajournals.org Blockade of CTPS1 activity, using the inhibitor cyclopentenyl cytosine (CPEC), or suppression of its expression via small hairpin RNA, successfully inhibited SMC proliferation and reduced neointima formation. nih.govnih.gov
A crucial finding was the differential effect of CTPS1 inhibition on SMCs versus endothelial cells (ECs). The blockade of CTPS1 had a much smaller impact on EC proliferation. nih.gov Importantly, in vivo inhibition of CTPS1 sustained the process of re-endothelialization, which is critical for effective vascular repair. nih.govnih.gov This selective action against SMC proliferation without disturbing endothelial repair provides a novel strategy for treating neointima-related cardiovascular disorders. nih.govnih.gov
Biomarkers of CTPS1 Inhibition and Target Engagement in Preclinical Models
To facilitate the clinical development of CTPS1 inhibitors, researchers have identified several potential biomarkers to confirm target engagement and monitor biological activity in preclinical models.
A primary biomarker of the mechanism of action is the direct measurement of intracellular nucleotide pools, where effective CTPS1 inhibition leads to a measurable depletion of CTP. asm.orgnih.gov The specificity of this action can be confirmed by "rescue" experiments, where the inhibitory effects on cell proliferation are reversed by the addition of exogenous cytidine, demonstrating that the drug specifically targets the de novo pyrimidine synthesis pathway. researchgate.netoup.com
In the context of viral infections like SARS-CoV-2, key biomarkers include the depletion of CTP and the restoration of interferon (IFN) induction and downstream antiviral gene expression in infected cells. asm.orgresearchgate.net For autoimmune models, a reduction in antigen-specific antibodies, such as KLH-specific IgG levels in a rat model, can serve as a marker of immunomodulatory effect. bmj.com
Advanced Research Methodologies and Future Directions
Biochemical and Enzymatic Assay Development for CTPS1 Activity
To identify and characterize inhibitors like CTP Synthetase-IN-1, robust and sensitive assays are necessary to measure the enzymatic activity of CTPS1. CTPS1 catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to cytidine (B196190) triphosphate (CTP), utilizing glutamine as a nitrogen source. The development of various assay formats has been instrumental in advancing the understanding of CTPS1 inhibition.
While not extensively detailed in the context of this compound specifically, spectrophotometric assays are a common method for monitoring enzyme activity. For CTPS1, these assays can be designed to measure the consumption of substrates or the production of products that have distinct absorbance spectra. For instance, a coupled-enzyme assay could be used to measure the production of ADP, a byproduct of the reaction, by linking its formation to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. Another approach involves a colorimetric assay where the intensity of a colored product is measured spectrophotometrically at a specific wavelength, such as 450 nm, in a microplate reader mybiosource.com.
Mass spectrometry (MS)-based assays offer high sensitivity and specificity for directly measuring the formation of CTP. A notable example is the RapidFire mass spectrometry assay, which has been successfully employed to quantify the enzymatic activity of both recombinant CTPS1 and CTPS2. nih.gov This high-throughput system allows for the rapid analysis of reaction products. In a typical setup, the reaction is allowed to proceed for a set time before being quenched, and the amount of CTP produced is quantified by comparing it to a stable isotope-labeled internal standard, such as 13C915N3-CTP pnas.org. This method has been crucial in determining the potency of inhibitors and understanding the kinetic parameters of the enzyme nih.gov.
Table 1: Reaction Conditions for CTPS1 RapidFire Mass Spectrometry Assay
| Component | Concentration |
| CTPS1 | 50 nM |
| ATP | 120 µM |
| UTP | 160 µM |
| GTP | 60 µM |
| L-Glutamine | 100 µM |
| HEPES pH 7.4 | 50 mM |
| MgCl2 | 10 mM |
| KCl | 5 mM |
| DTT | 2 mM |
| Pluronic F-127 | 0.01% |
| DMSO | 1% |
Data sourced from PNAS. pnas.org
The discovery of novel CTPS1 inhibitors often begins with high-throughput screening (HTS) of large compound libraries. These platforms are designed to rapidly assess the inhibitory activity of thousands of compounds in a miniaturized format. An HTS assay for CTPS1 was developed based on the detection of ADP production from the enzymatic reaction. nih.gov This assay was used to screen a library of 240,000 compounds, leading to the identification of initial hits that were then further characterized for their dose-response inhibition of the recombinant enzyme and in cellular assays. nih.gov Such platforms are essential for identifying starting points for medicinal chemistry efforts aimed at developing potent and selective inhibitors.
Structural Biology Techniques for CTPS1 and Inhibitor Complexes
Understanding the three-dimensional structure of CTPS1 and how inhibitors like this compound bind to it is fundamental for structure-based drug design. These insights allow for the rational design of more potent and selective compounds.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes, such as CTPS1. A significant feature of CTPS1 is its ability to assemble into large filamentous structures, known as cytoophidia, which are thought to represent a hyperactive form of the enzyme. nih.gov Cryo-EM has been instrumental in resolving the structure of these filaments and revealing how inhibitors bind to this assembled state. nih.govnih.gov
Recent studies have utilized cryo-EM to elucidate the structural basis of isoform-specific inhibition of human CTPS1. nimbustx.com By solving the cryo-EM structures of CTPS1 in complex with both selective and non-selective inhibitors, researchers have been able to identify the key molecular interactions that govern inhibitor binding and selectivity. nih.gov These structures have revealed that some inhibitors bind to the CTP-binding site of the enzyme, mimicking the product feedback inhibition mechanism. nih.govwikipedia.org The detailed structural information obtained from cryo-EM is invaluable for guiding the development of next-generation CTPS1 inhibitors. nih.govnimbustx.com For instance, a high-resolution (3.3 Å) cryo-EM structure of CTP-bound hCTPS1 filaments has provided precise details of the binding modes and conformational changes associated with filament assembly nih.gov.
While cryo-EM has been particularly useful for studying the large filamentous assemblies of CTPS1, X-ray crystallography remains a vital technique for obtaining atomic-resolution structures of individual domains or smaller complexes of the enzyme. Although specific crystallographic studies of this compound with CTPS1 are not detailed in the provided search results, X-ray crystallography has been used to solve the structures of CTPS enzymes, providing foundational knowledge about their architecture. nih.gov
The general approach involves crystallizing the protein or a specific domain, alone or in complex with an inhibitor, and then using X-ray diffraction to determine the arrangement of atoms. This information can reveal the precise binding mode of an inhibitor and the conformational changes it induces in the enzyme. Such structural data is complementary to cryo-EM studies and can provide higher-resolution details of specific binding pockets, which is crucial for computational modeling and the rational design of new inhibitors.
Cellular and Molecular Biology Approaches in CTPS1 Research
The investigation of CTP Synthetase 1 (CTPS1) and the effects of its inhibition by compounds such as this compound relies on a sophisticated toolkit of cellular and molecular biology techniques. These methods are crucial for elucidating the enzyme's role in cellular processes and for validating it as a therapeutic target.
Gene Silencing (shRNA, siRNA) and Gene Editing (CRISPR/Cas9) for CTPS1/2
To understand the specific functions of CTPS1 and its isoform CTPS2, researchers employ powerful gene silencing and editing technologies to selectively reduce or eliminate their expression.
Gene Silencing: RNA interference (RNAi) is a common method to achieve transient knockdown of gene expression. This is accomplished using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). nih.gov siRNAs are synthetic double-stranded RNA molecules that can be directly introduced into cells, where they guide the degradation of complementary messenger RNA (mRNA) targets. nih.govnih.gov shRNAs are delivered via vectors, often lentiviruses, and integrate into the host cell's genome for stable, long-term expression. nih.govsitoolsbiotech.com Once transcribed, the shRNA forms a hairpin structure that is processed by the cell's endogenous machinery into functional siRNA. nih.gov
In CTPS1 research, these tools are used to:
Validate Target Specificity: By silencing CTPS1, researchers can mimic the effect of a pharmacological inhibitor. If the cellular phenotype observed with gene silencing matches that of inhibitor treatment, it provides strong evidence that the inhibitor's effects are on-target.
Study Isoform-Specific Roles: Researchers can design siRNAs or shRNAs that are specific to either CTPS1 or CTPS2, allowing them to dissect the distinct and potentially redundant roles of each enzyme in cellular proliferation and survival. scbt.comscbt.comnih.gov For example, studies have used shRNA to downregulate CTPS1 expression in medulloblastoma and colorectal cancer cell lines, leading to decreased cell proliferation. nih.govbiorxiv.org
Gene Editing: The CRISPR/Cas9 system has revolutionized the ability to make precise changes to the genome. nih.govtheguardian.comyoutube.com It consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific DNA sequence, where the enzyme creates a double-stranded break. youtube.comnih.gov The cell's natural repair mechanisms can then be harnessed to either disable the gene (knockout) or introduce specific modifications. youtube.com In CTPS1 research, CRISPR/Cas9 has been instrumental in creating knockout cell lines, such as in the Jurkat T-cell line, which lacks CTPS1 expression. nih.govnih.gov These knockout models are invaluable for studying the absolute requirement of the enzyme for cell viability and for screening the selectivity of inhibitors against CTPS2. nih.gov
| Technique | Description | Application in CTPS1 Research | Outcome |
| siRNA | Synthetic double-stranded RNA for transient gene knockdown. nih.gov | Temporarily reduce CTPS1 or CTPS2 mRNA levels in cultured cells. | Assess the short-term effects of CTPS1/2 loss on cellular processes like proliferation. nih.gov |
| shRNA | Vector-based system (e.g., lentivirus) for stable, long-term gene knockdown. nih.gov | Create cell lines with sustained suppression of CTPS1 or CTPS2. | Investigate the long-term consequences of CTPS1/2 inhibition and validate inhibitor phenotypes. biorxiv.org |
| CRISPR/Cas9 | RNA-guided nuclease system for precise genome editing. nih.govyoutube.com | Generate complete knockout of the CTPS1 and/or CTPS2 genes. nih.gov | Uncover the essential, non-redundant roles of each isoform and create clean backgrounds for inhibitor testing. nih.gov |
Metabolic Flux Analysis in Response to CTPS1 Inhibition
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a dynamic picture of cellular metabolism. nih.gov This is often achieved by supplying cells with stable isotope-labeled nutrients, such as ¹³C-glucose or ¹³C-glutamine. As these labeled substrates are processed through various metabolic pathways, the isotopes are incorporated into downstream metabolites. By measuring the distribution of these isotopes using mass spectrometry, researchers can trace the flow of atoms and calculate the flux through key pathways. nih.govmdpi.com
In the context of this compound and other CTPS1 inhibitors, metabolic flux analysis is critical for understanding the broader metabolic consequences of blocking CTP production. CTP is a precursor for the synthesis of DNA, RNA, and phospholipids, and its synthesis is catalyzed by CTPS1. wikipedia.org The reaction uses UTP, ATP, and glutamine as substrates. wikipedia.org Inhibition of CTPS1 is expected to cause a major restructuring of central carbon metabolism. nih.gov Studies investigating the metabolic effects of CTP deficiency have shown dysregulation of mitochondrial metabolism, accumulation of lactate, and depletion of TCA cycle intermediates. nih.gov By tracing nutrient flux following CTPS1 inhibition, researchers can:
Quantify the impact on pyrimidine (B1678525) synthesis.
Identify compensatory metabolic pathways that cells may activate to survive.
Uncover unforeseen metabolic vulnerabilities that could be exploited for combination therapies. nih.gov
In Vitro Cell-Based Assays for Proliferation, Viability, and Apoptosis
A fundamental step in characterizing any potential anti-cancer agent is to assess its impact on cancer cells in a laboratory setting. A suite of standardized in vitro assays is used to measure how CTPS1 inhibitors affect cell proliferation, viability, and programmed cell death (apoptosis).
Proliferation Assays: These assays measure the rate of cell division. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. pnas.org A decrease in ATP is proportional to a decrease in cell number. Such assays have been used to show that CTPS1 inhibitors effectively block the proliferation of lymphocyte cell lines in the nanomolar range. nih.govpnas.org
Viability Assays: These assays distinguish between live and dead cells. Techniques like trypan blue exclusion or assays that measure membrane integrity are often used.
Apoptosis Assays: These assays detect the biochemical hallmarks of apoptosis. Flow cytometry using Annexin V and 7-AAD staining is a common method. Annexin V binds to a phospholipid exposed on the outer membrane of apoptotic cells, while 7-AAD is a dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). nih.gov Studies have shown that pharmacological inhibition of CTPS1 induces cell death by apoptosis in a majority of tested lymphoid cell lines. nih.govnih.gov
A key control in these experiments is the "rescue" experiment. Adding exogenous cytidine to the cell culture medium allows cells to produce CTP via the salvage pathway, bypassing the need for de novo synthesis by CTPS1. nih.gov If the anti-proliferative or cytotoxic effects of a CTPS1 inhibitor are reversed by the addition of cytidine, it confirms that the compound's mechanism of action is specific to the inhibition of CTP synthesis. pnas.orgresearchgate.net
| Assay Type | Specific Method | Principle | Finding with CTPS1 Inhibitors |
| Proliferation | CellTiter-Glo® pnas.org | Measures ATP levels as a marker of metabolically active cells. | Potent, dose-dependent inhibition of proliferation in various cancer cell lines, particularly lymphoid neoplasms. nih.govpnas.org |
| Proliferation | Resazurin Assay nih.gov | Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin. | CTPS1 knockout cells fail to proliferate unless rescued by cytidine. nih.govbiorxiv.org |
| Apoptosis | Annexin V / 7-AAD Staining nih.gov | Flow cytometry-based detection of markers for early (Annexin V) and late (7-AAD) apoptosis. | CTPS1 inhibition induces apoptosis in sensitive cell lines. nih.govnih.gov |
Reporter Assays for Pathway Modulation
Reporter assays are used to monitor the activity of specific signaling pathways or the expression of a particular gene. youtube.com These systems typically involve linking a promoter or response element from a gene of interest to a "reporter gene" that produces an easily measurable signal, such as luciferase (light) or a fluorescent protein (e.g., mCherry). youtube.comresearchgate.net When the signaling pathway is activated, it drives the transcription of the reporter gene, and the resulting signal can be quantified.
In CTPS1 research, reporter assays can be employed to:
Monitor Protein Expression: Cells can be engineered to express a tagged version of CTPS1 or CTPS2 (e.g., linked to mCherry), allowing researchers to track the protein's expression and localization within the cell under different conditions. researchgate.netlife-science-alliance.org
Measure Downstream Pathway Activity: Since nucleotide metabolism is intricately linked to major signaling pathways that control cell growth and proliferation (like the p53 pathway), reporter assays can be used to see how CTPS1 inhibition affects these downstream pathways. nih.gov For example, a reporter construct driven by a response element for a transcription factor like NFAT can be used to measure T-cell activation, a process highly dependent on CTPS1. youtube.com
Establishment and Refinement of In Vivo Preclinical Disease Models
While in vitro assays provide valuable initial data, it is essential to evaluate the efficacy of compounds like this compound in a living organism. In vivo preclinical models aim to replicate human disease in animals, typically mice, to assess a drug's therapeutic potential in a more complex biological system.
Development of Orthotopic and Patient-Derived Xenograft (PDX) Models
Standard preclinical models often involve implanting human cancer cells subcutaneously (under the skin) of immunodeficient mice. While useful, these models lack clinical relevance because the tumor is not growing in its native environment. criver.com To address this, more sophisticated models have been developed.
Orthotopic Xenograft Models: The term "orthotopic" means "correct place." ucl.ac.uk In these models, human cancer cells are implanted into the corresponding organ in the mouse from which the cancer originated (e.g., human colon cancer cells are implanted into the mouse colon). criver.comabnova.com This approach is superior because it allows the tumor to grow in a relevant microenvironment, interacting with organ-specific stromal cells and vasculature. ucl.ac.ukabnova.com This can significantly influence tumor growth, metastasis, and response to therapy, providing a more accurate prediction of clinical efficacy. criver.com
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting fresh tumor tissue directly from a human patient into an immunodeficient mouse, bypassing the artificial step of growing cells on plastic. gd3services.com These models are considered high-fidelity avatars of the patient's cancer because they retain many key features of the original tumor, including:
The original tumor architecture and spatial structure. nih.gov
Genetic and phenotypic heterogeneity. qut.edu.au
Genomic features and molecular diversity. nih.govnih.gov
PDX models, including those established orthotopically (Ortho-PDX), are powerful tools for translational research. certisoncology.comnih.gov They can be used to test the efficacy of CTPS1 inhibitors against a diverse panel of human tumors, potentially identifying which cancer types or subtypes are most likely to respond. nih.govqut.edu.au The response of a drug in a PDX model has been shown to correlate well with the clinical response of the patient from whom the tumor was derived, making them invaluable for preclinical drug evaluation and exploring mechanisms of drug resistance. nih.govqut.edu.au
| Model Type | Description | Advantages for CTPS1 Research | Limitations |
| Subcutaneous Xenograft | Human cancer cells injected under the skin of an immunodeficient mouse. | Simple, rapid, and reproducible for initial efficacy screening. | Lacks relevant tumor microenvironment; poor predictor of metastasis and clinical outcome. criver.com |
| Orthotopic Xenograft | Human cancer cells implanted into the corresponding organ in a mouse. criver.comucl.ac.uk | More clinically relevant tumor microenvironment; allows for study of metastasis. criver.comabnova.com | Technically more challenging; can require imaging to monitor tumor growth. ucl.ac.uk |
| Patient-Derived Xenograft (PDX) | Fresh patient tumor tissue implanted directly into an immunodeficient mouse. gd3services.comnih.gov | High fidelity; preserves heterogeneity and architecture of the original tumor; better predictive value for clinical response. qut.edu.au | Expensive; lower engraftment rates; requires an immunodeficient host, preventing study of immune interactions. |
| Orthotopic PDX (Ortho-PDX) | Patient tumor tissue implanted into the corresponding organ in a mouse. nih.gov | Combines the advantages of both orthotopic and PDX models for the most clinically relevant preclinical system. certisoncology.com | Most technically demanding and resource-intensive model. |
Genetically Engineered Mouse Models (GEMMs) for CTPS1-Related Pathologies
Genetically engineered mouse models (GEMMs) have been instrumental in elucidating the physiological and pathological roles of CTPS1. These models have provided critical insights into the consequences of CTPS1 deficiency and have become invaluable tools for preclinical evaluation of CTPS1 inhibitors.
Studies involving ubiquitous deletion of the Ctps1 gene in mice have revealed that its complete absence is embryonic-lethal, underscoring the fundamental role of this enzyme in development. nih.govresearchgate.net To circumvent this lethality and study the function of CTPS1 in specific cell types and tissues, researchers have developed conditional and inducible knockout mouse models. nih.gov
These sophisticated models have been pivotal in demonstrating the non-redundant and essential role of CTPS1 in the proliferation of lymphocytes. step-ph.comanr.fr Mice with a T-cell specific inactivation of Ctps1 have been shown to exhibit reduced symptoms in models of autoimmune diseases such as Immune dysregulation, Polyendocrinopathy, Enteropathy, X-linked (IPEX) syndrome and Experimental Autoimmune Encephalomyelitis (EAE). researchgate.netanr.fr This highlights the potential of targeting CTPS1 for T-cell mediated inflammatory and autoimmune disorders. anr.fr
Furthermore, mouse models with partial loss-of-function mutations in Ctps1 have been generated to mimic the human condition of CTPS1 deficiency, which leads to a severe immunodeficiency syndrome. nih.govwikipedia.orgnih.gov These models recapitulate key aspects of the human disease, including impaired T and B cell proliferation upon activation. nih.gov In vivo xenograft models using human neoplastic B- and T-cells in immunodeficient mice have also been crucial in demonstrating the anti-tumor activity of selective CTPS1 inhibitors. nih.gov
Future Perspectives in CTPS1 Research and Inhibitor Development
The future of CTPS1 research and the development of its inhibitors is poised for significant advancements, with a primary focus on therapeutic applications in oncology and immunology.
Oncology: A major area of future investigation lies in the development of highly selective CTPS1 inhibitors for the treatment of various cancers. step-ph.compatsnap.com Preclinical data have demonstrated the potential of CTPS1 inhibition in hematological malignancies, such as T-cell and B-cell lymphomas. sygnaturediscovery.comresearchgate.net Notably, the first-in-class, highly selective, and orally bioavailable CTPS1 inhibitor, dencatistat (STP938), has entered Phase 1/2 clinical trials for T-cell and B-cell lymphomas. step-ph.comsygnaturediscovery.comlabiotech.euascopubs.org Research is also expanding to solid tumors, with evidence suggesting that many cancer cells exhibit a dependency on CTPS1 for pyrimidine synthesis. step-ph.com In particular, MYC-driven cancers have been identified as being exquisitely dependent on de novo pyrimidine synthesis, making CTPS1 a promising therapeutic target in this context. biorxiv.orgnih.gov Future strategies may involve combination therapies, such as the synergistic use of CTPS1 inhibitors with ATR inhibitors in MYC-overexpressing cancer cells. nih.gov
Immunology and Autoimmune Diseases: The critical role of CTPS1 in lymphocyte proliferation makes it an attractive target for autoimmune and inflammatory diseases. anr.frpatsnap.com The development of potent and orally bioavailable CTPS1-specific inhibitors, such as NTX-871, is a key focus. researchgate.net These inhibitors have shown efficacy in preclinical mouse models of autoimmune diseases by reducing T-cell proliferation. researchgate.net Future research will likely concentrate on evaluating the therapeutic potential of these inhibitors in a broader range of autoimmune conditions, including systemic lupus erythematosus (SLE), graft-versus-host disease (GvHD), and psoriasis. anr.frbioworld.com
Antiviral Therapy: Recent studies have uncovered a role for CTPS1 in viral infections. For instance, SARS-CoV-2 has been shown to exploit cellular CTPS1 to promote its replication and suppress the host's innate immune response. asm.orgnih.gov This discovery opens up a new avenue for antiviral therapy, where CTPS1 inhibitors could potentially be used to impede viral replication and restore the host's immune defense. asm.orgnih.gov
Structural Biology and Drug Design: Continued efforts in structural biology, including the use of cryo-electron microscopy (cryo-EM), will be crucial for understanding the mechanisms of isoform-specific inhibition of CTPS1. nimbustx.com These structural insights will guide the design and optimization of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. nimbustx.com
Q & A
Q. What is the biochemical mechanism of action of CTP Synthetase-IN-1, and how do its inhibitory effects on CTPS isoforms compare?
this compound is a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase (CTPS), targeting both human CTPS1 (IC50 = 32 nM) and CTPS2 (IC50 = 18 nM). Its mechanism involves competitive binding to the enzyme’s active site, disrupting the conversion of UTP to CTP, a critical step in pyrimidine biosynthesis. Researchers should validate inhibition using enzymatic assays (e.g., spectrophotometric measurement of CTP production) and compare isoform selectivity via dose-response curves .
Q. Which experimental models have demonstrated the efficacy of this compound in vivo?
The compound has been tested in a mouse collagen-induced arthritis (CIA) model, where oral administration (10 mg/kg, twice daily for 18 days) significantly reduced inflammation and disease progression. This model is critical for studying autoimmune disorders like rheumatoid arthritis. Researchers should replicate these conditions by ensuring proper dosing schedules and monitoring pharmacodynamic markers (e.g., cytokine levels) .
Q. What methodologies are recommended for quantifying CTPS activity in cellular assays when using this compound?
Use a combination of cell-based assays (e.g., proliferation inhibition in cancer cell lines) and biochemical assays (e.g., HPLC or mass spectrometry to measure CTP/UTP ratios). The Bradford assay ( ) can quantify total protein for normalization. Include positive controls (e.g., known CTPS inhibitors) and validate results across multiple cell lines to account for variability in CTPS isoform expression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported therapeutic applications of this compound (e.g., arthritis vs. SARS-CoV-2)?
Divergent applications may arise from tissue-specific CTPS isoform expression or off-target effects. To clarify, perform transcriptomic profiling (e.g., RNA-seq) in target tissues to map CTPS1/2 expression and conduct pathway enrichment analyses. For viral infection studies, pair this compound with viral replication assays (e.g., plaque reduction) to distinguish direct antiviral effects from host metabolic modulation .
Q. What strategies optimize in vivo dosing regimens for this compound in non-arthritis models (e.g., oncology)?
Pharmacokinetic (PK) studies are essential. Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Adjust dosing based on target tissue exposure (e.g., tumors vs. synovial fluid). For cancer models, combine with nucleoside analogs (e.g., gemcitabine) to exploit synergistic depletion of CTP pools, but monitor for hematologic toxicity .
Q. How can off-target effects of this compound be systematically evaluated?
Use high-throughput selectivity screening (e.g., kinase/GPCR panels) and CRISPR-Cas9 CTPS1/2 knockout cells to isolate on-target effects. For in vivo studies, employ metabolomic profiling to identify unintended perturbations in nucleotide metabolism. Cross-validate findings with structural analogs lacking CTPS inhibition .
Q. What experimental factors could explain discrepancies in reported IC50 values for CTPS isoforms?
Variability may stem from assay conditions (e.g., ATP/UTP concentrations), cell type (cancer vs. primary cells), or enzyme source (recombinant vs. endogenous). Standardize assays using purified recombinant CTPS isoforms under controlled substrate concentrations. Include reference inhibitors (e.g., DON, a glutamine analog) as benchmarks .
Methodological Considerations
- Storage & Solubility : Store lyophilized powder at -20°C and prepare fresh DMSO stock solutions (80 mg/mL) to avoid freeze-thaw degradation. For in vitro studies, dilute in culture media to ≤0.1% DMSO to minimize solvent toxicity .
- Data Reproducibility : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar guidelines for omics data. Publish full experimental protocols, including vehicle controls and statistical methods (e.g., ANOVA for dose-response curves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
